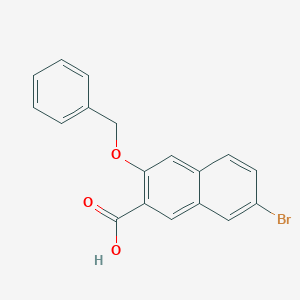

3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid

Description

3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid is a naphthalene derivative featuring a benzyloxy group at the 3-position, a bromine atom at the 7-position, and a carboxylic acid moiety at the 2-position. This compound’s structure lends itself to diverse applications, including pharmaceutical intermediates, organic synthesis, and materials science. Its carboxylic acid group enables salt formation or conjugation, enhancing solubility for downstream applications.

Properties

Molecular Formula |

C18H13BrO3 |

|---|---|

Molecular Weight |

357.2 g/mol |

IUPAC Name |

7-bromo-3-phenylmethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C18H13BrO3/c19-15-7-6-13-10-17(16(18(20)21)9-14(13)8-15)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21) |

InChI Key |

BOAOKYPHSCMSEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid typically involves multiple steps, starting from commercially available naphthalene derivatives. One common method involves the bromination of 3-benzyloxy-naphthalene, followed by carboxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-7-bromo-naphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and bromo substituents can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine : The brominated compound exhibits higher molecular weight and lipophilicity (LogP 3.8 vs. 3.5 for Cl analog), which may enhance membrane permeability but reduce solubility.

- Benzyloxy vs.

- Role of Carboxylic Acid: The COOH group enables hydrogen bonding and salt formation, improving solubility in polar solvents compared to non-acid analogs.

Insights from Related Pharmacological Studies

The retinoid study by Sun et al. (1997) highlights the importance of substituent optimization in drug design. For instance:

- Halogenation : Bromine or chlorine atoms in aromatic systems often increase lipophilicity and resistance to oxidative metabolism, prolonging half-life.

- Synergistic Combinations: Combinations of RAR- and RXR-selective retinoids showed additive effects in NSCLC cells, suggesting that multi-target approaches could be relevant for naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.